molecular formula C20H22BrN5OS B305597 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide

Cat. No. B305597
M. Wt: 460.4 g/mol
InChI Key: GSVQCJHFGQSXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 protein is an anti-apoptotic protein that is overexpressed in many types of cancer, including lymphoma, leukemia, and solid tumors. ABT-199 has shown promising results in preclinical studies and clinical trials as a potential treatment for these types of cancer.

Mechanism of Action

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide binds selectively to the hydrophobic groove of BCL-2 protein, thereby disrupting the interaction between BCL-2 and pro-apoptotic proteins such as BIM. This leads to the release of pro-apoptotic proteins and the induction of apoptosis in cancer cells that overexpress BCL-2 protein.
Biochemical and Physiological Effects:
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2 protein, while sparing normal cells that do not overexpress BCL-2 protein. This selectivity is due to the high affinity of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide for the hydrophobic groove of BCL-2 protein.

Advantages and Limitations for Lab Experiments

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide has several advantages for lab experiments, including its selectivity for cancer cells that overexpress BCL-2 protein and its ability to induce apoptosis in these cells. However, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide also has some limitations, including the potential for resistance to develop in cancer cells over time.

Future Directions

There are several future directions for research on 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide, including:
1. Combination therapy: 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide may be used in combination with other drugs to enhance its efficacy and reduce the potential for resistance to develop.
2. Biomarker identification: Biomarkers may be identified to predict which patients will respond best to 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide, thereby improving patient selection and treatment outcomes.
3. Development of second-generation inhibitors: Second-generation inhibitors of BCL-2 protein may be developed to overcome the limitations of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide and improve its efficacy.
4. Mechanistic studies: Further mechanistic studies may be conducted to better understand the interaction between 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide and BCL-2 protein, as well as the downstream effects of BCL-2 inhibition on cancer cells.
In conclusion, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide is a promising small molecule inhibitor of BCL-2 protein that has shown efficacy in preclinical models of cancer. Further research is needed to fully understand its mechanism of action and to optimize its use in the clinic.

Synthesis Methods

The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide involves multiple steps, including the reaction of 4-bromo-2-isopropylphenylamine with 2-chloroacetyl chloride to form N-(4-bromo-2-isopropylphenyl)acetamide. This intermediate is then reacted with 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a base to form 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide.

Scientific Research Applications

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2 protein, while sparing normal cells that do not overexpress BCL-2 protein.

properties

Product Name

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide

Molecular Formula

C20H22BrN5OS

Molecular Weight

460.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C20H22BrN5OS/c1-12(2)16-10-15(21)7-8-17(16)23-18(27)11-28-20-25-24-19(26(20)22)14-6-4-5-13(3)9-14/h4-10,12H,11,22H2,1-3H3,(H,23,27)

InChI Key

GSVQCJHFGQSXLY-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Br)C(C)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Br)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.